molecular formula C3HF6NO3S B134289 N-(Trifluoromethanesulfonyl)trifluoroacetamide CAS No. 151198-85-5

N-(Trifluoromethanesulfonyl)trifluoroacetamide

Cat. No. B134289
CAS RN: 151198-85-5
M. Wt: 245.1 g/mol
InChI Key: CFYBHDCZEADVJH-UHFFFAOYSA-N
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Description

“N-(Trifluoromethanesulfonyl)trifluoroacetamide” is a chemical compound with the molecular formula C3HF6NO3S and a molecular weight of 245.10 . It appears as a white to light yellow to light orange powder or crystal .


Physical And Chemical Properties Analysis

“N-(Trifluoromethanesulfonyl)trifluoroacetamide” is a solid at 20°C . It has a melting point of 42.0 to 47.0°C . It is soluble in water . It should be stored at 0-10°C under inert gas . It is moisture sensitive and heat sensitive .

Scientific Research Applications

Pharmaceuticals

N-(Trifluoromethanesulfonyl)trifluoroacetamide: is utilized in pharmaceutical research for the modification of drug compounds. Its trifluoromethyl group can increase the metabolic stability and lipophilicity of pharmaceuticals . This compound is particularly valuable in the development of new therapeutic agents where fluorinated molecules often exhibit enhanced biological activity.

Agriculture

In the agricultural sector, this compound is explored for its potential use in developing pesticides and herbicides. The trifluoromethyl group in N-(Trifluoromethanesulfonyl)trifluoroacetamide can be crucial for the activity of agrochemicals, providing resistance to degradation by environmental factors .

Material Science

N-(Trifluoromethanesulfonyl)trifluoroacetamide: plays a role in material science, particularly in the synthesis of polymers and coatings. Its incorporation into materials can impart properties like chemical resistance, stability under high temperatures, and unique surface characteristics .

Chemical Synthesis

This compound is a reagent in chemical synthesis, used to introduce trifluoromethyl groups into organic molecules. It’s a key component in the synthesis of complex molecules, serving as a building block for various synthetic routes .

Environmental Science

Researchers use N-(Trifluoromethanesulfonyl)trifluoroacetamide to study environmental pollutants. Its derivatives can act as tracers or probes in the detection and quantification of environmental contaminants .

Analytical Chemistry

In analytical chemistry, it’s used as a derivatization agent to enhance the detection of certain compounds in complex mixtures. It improves the volatility and detectability of analytes in gas chromatography and mass spectrometry applications .

Biochemistry

N-(Trifluoromethanesulfonyl)trifluoroacetamide: is involved in biochemical research to modify peptides and proteins. The introduction of fluorinated groups can alter the biological activity and stability of biomolecules, which is useful in the study of enzyme mechanisms and protein interactions .

Nanotechnology

The compound is being investigated for its use in the creation of fluorinated nanostructures. These structures have potential applications in drug delivery systems, where the fluorinated components can aid in targeting and release of therapeutic agents .

Safety and Hazards

“N-(Trifluoromethanesulfonyl)trifluoroacetamide” causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO3S/c4-2(5,6)1(11)10-14(12,13)3(7,8)9/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBHDCZEADVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478087
Record name N-(Trifluoromethanesulfonyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trifluoromethanesulfonyl)trifluoroacetamide

CAS RN

151198-85-5
Record name N-(Trifluoromethanesulfonyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Trifluoromethanesulfonyl)trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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